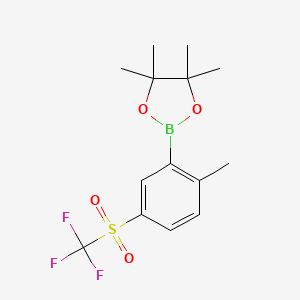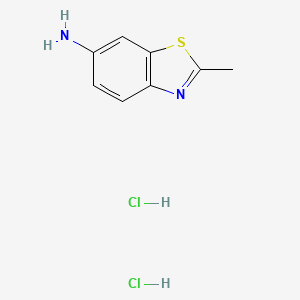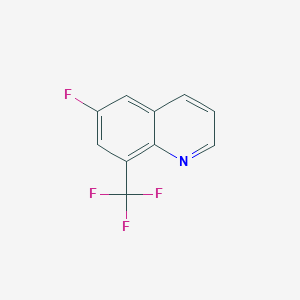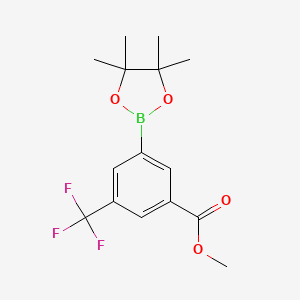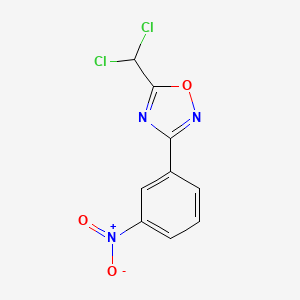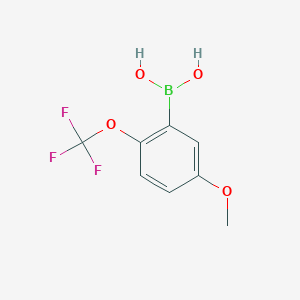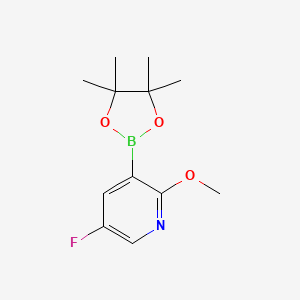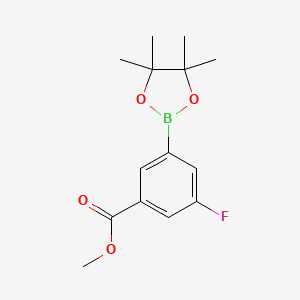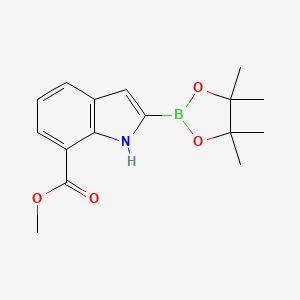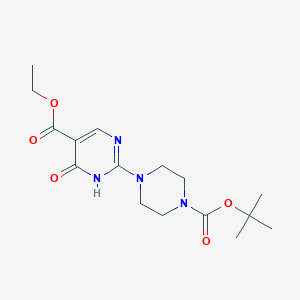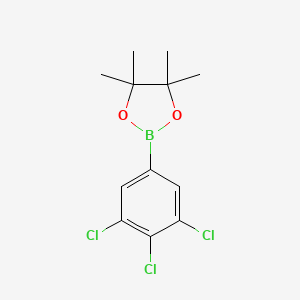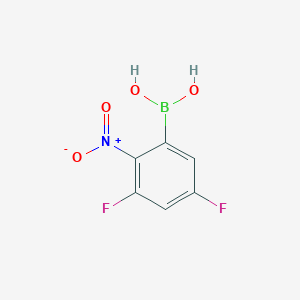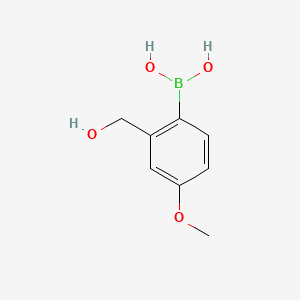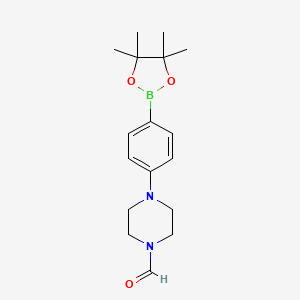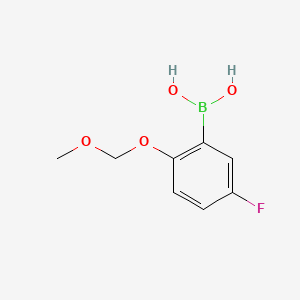
5-Fluoro-2-(methoxymethoxy)phenylboronic acid
Descripción general
Descripción
“5-Fluoro-2-(methoxymethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 488713-34-4 . It has a molecular weight of 199.97 . The IUPAC name for this compound is 5-fluoro-2-(methoxymethoxy)phenylboronic acid .
Molecular Structure Analysis
The molecular formula of “5-Fluoro-2-(methoxymethoxy)phenylboronic acid” is C8H10BFO4 . The InChI code for this compound is 1S/C8H10BFO4/c1-13-5-14-8-3-2-6 (10)4-7 (8)9 (11)12/h2-4,11-12H,5H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “5-Fluoro-2-(methoxymethoxy)phenylboronic acid” are not detailed in the sources I found, boronic acids are generally known to participate in various types of reactions. For instance, they are used in Suzuki couplings .
Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It has a molecular weight of 199.97 g/mol . The compound has a topological polar surface area of 49.7 Ų .
Aplicaciones Científicas De Investigación
-
Suzuki-Miyaura Cross-Coupling Reactions : Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions, which are a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid and an organic halide in the presence of a base and a palladium catalyst .
-
Friedel-Crafts Alkylation : Boronic acids can be used as reactants in Friedel-Crafts alkylation, a type of reaction where an alkyl group is added to an aromatic compound .
-
Synthesis of Diarylmercurials : Boronic acids can be used in the preparation of homoleptic diarylmercurials, a type of organomercury compound .
-
Synthesis of Molecular Switches : Boronic acids can be used in the synthesis of 9,10-diarylanthracenes, which are used as molecular switches .
-
Friedel-Crafts Alkylation of Hydronaphthalenes : 2-Fluoro-5-methoxyphenylboronic acid has been used as a reactant in Friedel-Crafts alkylation of hydronaphthalenes .
-
Suzuki-Miyaura Cross-Coupling Reactions : 2-Fluoro-5-methoxyphenylboronic acid has been used in Suzuki-Miyaura cross-coupling reactions .
-
Synthesis of 9,10-Diarylanthracenes : 2-Fluoro-5-methoxyphenylboronic acid has been used in the synthesis of 9,10-diarylanthracenes, which are used as molecular switches .
-
Cross-Coupling with Carbazolyl or Aryl Halides : 5-Fluoro-2-methylphenylboronic acid has been used as a reactant for cross-coupling with carbazolyl or aryl halides .
-
Preparation of Homoleptic Diarylmercurials : 5-Fluoro-2-methylphenylboronic acid has been used in the preparation of homoleptic diarylmercurials .
-
Monoarylation of Dibromoarenes : 5-Fluoro-2-methylphenylboronic acid has been used as a reactant for monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .
Safety And Hazards
Propiedades
IUPAC Name |
[5-fluoro-2-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHIODVERFMLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675327 | |
| Record name | [5-Fluoro-2-(methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(methoxymethoxy)phenylboronic acid | |
CAS RN |
488713-34-4 | |
| Record name | [5-Fluoro-2-(methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

